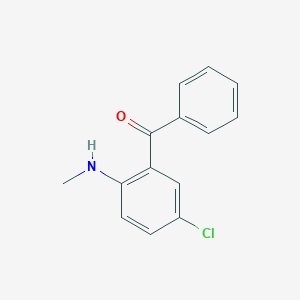

5-Chloro-2-(methylamino)benzophenone

Vue d'ensemble

Description

La 2-Méthylamino-5-chlorobenzophénone est un composé organique classé comme une benzophénone. C'est un métabolite du diazépam et a été utilisé comme intermédiaire de synthèse dans la synthèse du diazépam . Ce composé est également présent dans les échantillons d'étizélam saisis . Il est principalement utilisé pour la recherche et les applications forensiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'une des méthodes de préparation consiste en la méthylation de la 2-amino-5-chlorobenzophénone à l'aide de carbonate de diméthyle sous l'action d'un catalyseur . Cette méthode est avantageuse en raison de sa simplicité, de la faible toxicité des réactifs, de l'activité catalytique élevée et de la sélectivité. Le procédé est respectueux de l'environnement et permet une séparation et une purification faciles du produit .

Une autre méthode consiste en la méthylation de la 2-amino-5-chlorobenzophénone à l'aide de sulfate de diméthyle, suivie d'une réduction à l'aide de poudre de fer . Cependant, cette méthode présente des inconvénients tels que la forte toxicité des réactifs et un rendement global inférieur .

Méthodes de production industrielle

La production industrielle de la 2-Méthylamino-5-chlorobenzophénone suit généralement la méthylation de la 2-amino-5-chlorobenzophénone à l'aide de carbonate de diméthyle en raison de son efficacité et de ses avantages environnementaux .

Analyse Des Réactions Chimiques

Types de réactions

La 2-Méthylamino-5-chlorobenzophénone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent la convertir en différentes formes réduites.

Substitution : Elle peut subir des réactions de substitution où le chlore ou les groupes méthylamino sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : La poudre de fer et l'hydrogène gazeux sont des agents réducteurs couramment utilisés.

Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner différents formes réduites du composé.

4. Applications de recherche scientifique

La 2-Méthylamino-5-chlorobenzophénone a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme intermédiaire dans la synthèse des benzodiazépines, telles que le diazépam.

Biologie : Elle est utilisée dans des études relatives au métabolisme du diazépam et de ses dérivés.

Médecine : Elle est utilisée dans le développement de produits pharmaceutiques, en particulier les benzodiazépines.

Industrie : Elle est utilisée dans la production de colorants et d'autres intermédiaires chimiques.

5. Mécanisme d'action

Le mécanisme d'action de la 2-Méthylamino-5-chlorobenzophénone implique son rôle de métabolite du diazépam. Elle interagit avec le système nerveux central en se liant aux récepteurs de l'acide gamma-aminobutyrique (GABA), en renforçant les effets inhibiteurs du GABA . Cela conduit à des effets sédatifs, anxiolytiques et relaxants musculaires .

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Chemical Reactions

5-Chloro-2-(methylamino)benzophenone is utilized as a reagent in organic synthesis. It has been employed in the synthesis of various derivatives through reactions such as N-acylation and alkylation. For instance, it was used in a continuous flow synthesis involving propylene oxide and bromoacetyl chloride, demonstrating its versatility in producing complex organic molecules efficiently .

Case Study: Continuous Flow Synthesis

A study detailed the use of microfluidics for synthesizing compounds involving this compound. The optimized process allowed for precise control over reaction conditions, enhancing yield and purity compared to traditional batch methods. The system effectively integrated multiple stages of reaction, showcasing the compound's role as a key intermediate .

Pharmacological Research

Potential Therapeutic Applications

This compound has been investigated for its potential therapeutic properties. It is noted for its involvement in studies related to anti-infection mechanisms and apoptosis pathways. Specifically, it has been examined in the context of antibody-drug conjugates (ADCs), indicating its relevance in developing targeted cancer therapies .

Pharmacodynamics and Mechanistic Studies

Research indicates that this compound may interact with various biological pathways, including:

- Cell Cycle/DNA Damage

- Neuronal Signaling

- Epigenetics

These interactions underline its potential utility in drug development and understanding disease mechanisms .

Toxicology and Safety Testing

Mutagenicity Testing

The compound has been included in mutagenicity assays, particularly the Salmonella typhimurium assay, which assesses the carcinogenic potential of various substances. This assay is crucial for predicting the safety of chemical compounds in pharmaceuticals and environmental samples. The results from these tests can inform regulatory decisions regarding chemical safety .

Case Study: Carcinogenicity Assessment

A comprehensive evaluation using the Salmonella assay revealed that this compound exhibited mutagenic properties under specific conditions. This finding is significant for safety assessments of chemicals used in consumer products and pharmaceuticals .

Analytical Chemistry

Simultaneous Determination Techniques

The compound has been applied in analytical methods for determining other substances, such as hydrazine and benzylhydrazine in pharmaceutical formulations. Techniques like thin-layer chromatography (TLC) have been employed to analyze urine samples for diazepam metabolites, where this compound served as a reference compound .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Reagent for N-acylation/alkylation | Effective in continuous flow synthesis |

| Pharmacological Research | Investigated for anti-infection and apoptosis | Potential role in ADC development |

| Toxicology | Mutagenicity testing via Salmonella assay | Exhibited mutagenic properties; important for safety testing |

| Analytical Chemistry | Determination of pharmaceuticals | Used as a reference in TLC analysis |

Mécanisme D'action

The mechanism of action of 2-Methylamino-5-chlorobenzophenone involves its role as a metabolite of diazepam. It interacts with the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA . This leads to sedative, anxiolytic, and muscle relaxant effects .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Amino-5-chlorobenzophénone : Ce composé est un précurseur dans la synthèse de la 2-Méthylamino-5-chlorobenzophénone.

5-Chloro-2-(méthylamino)benzophénone : Un autre composé apparenté utilisé dans des applications similaires.

Unicité

La 2-Méthylamino-5-chlorobenzophénone est unique en raison de son rôle spécifique de métabolite du diazépam et de son utilisation comme intermédiaire dans la synthèse des benzodiazépines . Sa structure chimique spécifique lui permet d'interagir avec les récepteurs GABA, ce qui la rend précieuse dans la recherche et le développement pharmaceutiques .

Activité Biologique

5-Chloro-2-(methylamino)benzophenone, also known as 5-Chloro-2-methylaminobenzophenone, is an organic compound primarily recognized as a synthetic intermediate in the production of benzodiazepines, particularly diazepam. This compound exhibits notable biological activities and has implications in various fields, including pharmacology, toxicology, and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H12ClN O

- Molecular Weight : 245.71 g/mol

- CAS Number : 1022-13-5

- Purity : ≥98.0% (GC)

This compound acts primarily as a metabolite of diazepam and is involved in the GABAergic pathway, enhancing the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability throughout the nervous system. This mechanism is critical for its calming effects and potential anxiolytic properties.

Pharmacological Effects

- Anxiolytic Activity : As a metabolite of diazepam, this compound contributes to the anxiolytic effects associated with benzodiazepines by modulating GABA receptor activity.

- Sedative Effects : The compound may exhibit sedative properties similar to its parent compound, diazepam.

- Neuroprotective Effects : Some studies suggest that compounds in the benzophenone class may have neuroprotective effects against excitotoxicity.

Toxicological Studies

Research indicates that the compound can undergo photodegradation in aquatic environments, leading to the formation of potentially harmful byproducts. The degradation process can be influenced by environmental factors such as light exposure and microbial activity.

Synthesis and Application in Pharmaceuticals

A study by Wleklinski et al. demonstrated innovative methods for synthesizing diazepam using microfluidic systems that incorporate this compound. The use of electrospray techniques significantly accelerated reactions with haloacetyl chlorides, revealing new byproducts not previously reported in bulk reactions .

Table of Biological Activities

Environmental Impact

The environmental persistence and degradation pathways of this compound have been studied extensively. Its photodegradation leads to various products that may possess different biological activities or toxicities compared to the parent compound. Understanding these pathways is crucial for assessing the ecological risks associated with its use.

Propriétés

IUPAC Name |

[5-chloro-2-(methylamino)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNMLCMTDCANOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061416 | |

| Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-13-5 | |

| Record name | 2-(Methylamino)-5-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylamino-5-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(methylamino)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-METHYLAMINOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4GD5770PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What novel findings arose from studying the reaction of 5-Chloro-2-(methylamino)benzophenone with haloacetyl chloride in microfluidic systems?

A1: Research by Wleklinski et al. [] revealed that utilizing electrospray and Leidenfrost droplet acceleration significantly sped up the reaction between this compound and haloacetyl chloride (where halo represents either chlorine or bromine) in the context of diazepam synthesis. This acceleration was even more pronounced in electrospray compared to traditional bulk reactions. Furthermore, this approach, coupled with rapid analysis via electrospray-mass spectrometry (ESI-MS), unveiled previously unreported byproducts in the reaction when conducted on a microfluidic scale. These byproducts were not observed in the droplet reactions, highlighting the importance of exploring different reaction environments. []

Q2: How does the choice of solvent influence the reaction of this compound with haloacetyl chlorides?

A2: The research indicates that the acceleration factors observed in the reaction of this compound with haloacetyl chlorides are solvent-dependent. [] This suggests that solvent selection plays a crucial role in optimizing reaction kinetics and potentially influencing the formation of specific byproducts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.